1-(2-amino-2-phenylethyl)azepan-2-one
Description
Significance of the Azepan-2-one (B1668282) Scaffold in Contemporary Synthetic Strategies
The azepan-2-one ring, also known as ε-caprolactam, is a seven-membered cyclic amide of significant industrial and synthetic importance. psu.edu It is the monomeric precursor to Nylon-6, a widely used polyamide. psu.edu Beyond its role in polymer chemistry, the azepan-2-one scaffold is a recurring motif in a variety of biologically active compounds and natural products. rsc.org Its derivatives have been investigated for a range of therapeutic applications, including as cannabinoid type 2 receptor agonists for the potential treatment of inflammatory pain. researchgate.netrsc.orgstackexchange.com
The conformational flexibility of the seven-membered azepane ring is a key feature that can be crucial for its biological activity. rsc.org The ability to introduce substituents at various positions on the ring allows for the fine-tuning of its three-dimensional structure, which can influence its interaction with biological targets. rsc.org Synthetic strategies to access substituted azepanones are therefore of considerable interest, with methods like (4+3) annulation reactions being developed to create densely functionalized azepane derivatives with high stereoselectivity. nih.gov
Importance of the 2-Phenylethylamine Moiety as a Chemical Building Block
The 2-phenylethylamine moiety is a fundamental structural unit found in a vast array of naturally occurring and synthetic compounds with profound physiological effects. documentsdelivered.comnih.gov It forms the backbone of many neurotransmitters, such as dopamine (B1211576) and norepinephrine, and is present in numerous alkaloids and psychoactive substances. documentsdelivered.comnih.gov The versatility of the 2-phenylethylamine scaffold makes it a privileged building block in medicinal chemistry. documentsdelivered.com
The synthesis of chiral 2-phenylethylamine derivatives is a significant area of research, as the stereochemistry at the benzylic carbon can dramatically impact biological activity. ictp.it Various methods have been developed for the enantioselective synthesis of these compounds, often employing chiral auxiliaries or catalysts. ictp.it The incorporation of the 2-phenylethylamine motif into more complex molecules is a common strategy in drug discovery.
Overview of the Chemical Compound's Unique Structural Features and Topological Chirality
The structure of 1-(2-amino-2-phenylethyl)azepan-2-one is characterized by the fusion of the rigid, planar amide unit of the azepan-2-one ring with a flexible, chiral side chain. The presence of a stereocenter at the benzylic carbon of the 2-amino-2-phenylethyl group introduces the possibility of enantiomers. The free rotation around the single bonds in the ethyl linker and the conformational flexibility of the seven-membered ring contribute to a complex conformational landscape. rsc.org
Research Findings
While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties and potential synthetic routes based on related compounds.
Proposed Synthesis
A plausible synthetic route to this compound could involve the N-alkylation of azepan-2-one. One potential method is the reaction of the sodium salt of azepan-2-one (sodium caprolactam) with a suitable 2-amino-2-phenylethyl halide, where the amino group is appropriately protected.
A general scheme could be:
Protection of the amino group of 2-amino-2-phenylethanol (B122105).
Conversion of the hydroxyl group to a good leaving group, such as a tosylate or a halide.
N-alkylation of azepan-2-one with the protected 2-amino-2-phenylethyl derivative.
Deprotection of the amino group to yield the final product.
Alternatively, a reductive amination reaction between 2-amino-2-phenylacetaldehyde (B13505226) and the amino group of a modified azepan-2-one could be envisioned, although this would require a different synthetic strategy for the lactam component.
Conformational Analysis
The conformational behavior of N-substituted caprolactams has been a subject of study. The seven-membered ring of caprolactam typically adopts a chair-like conformation. rsc.org The introduction of a bulky substituent on the nitrogen atom can influence the conformational equilibrium of the ring. For this compound, the bulky phenylethyl group would likely have a preferred orientation to minimize steric interactions with the lactam ring. The rotation around the N-C bond of the substituent and the C-C bond of the ethyl linker would lead to various rotamers, each with a distinct energy level. Computational modeling would be a valuable tool to explore the potential energy surface and identify the most stable conformations of this molecule.
| Feature | Description |
| Core Scaffold | Azepan-2-one (ε-Caprolactam) |
| Substituent | 2-amino-2-phenylethyl |
| Key Structural Elements | Seven-membered lactam ring, Chiral benzylic carbon, Flexible ethyl linker |
| Potential Chirality | Point chirality at the benzylic carbon, Topological chirality due to restricted rotation and ring conformation |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-2-phenylethyl)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13(12-7-3-1-4-8-12)11-16-10-6-2-5-9-14(16)17/h1,3-4,7-8,13H,2,5-6,9-11,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSHDPGSRGCKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2 Amino 2 Phenylethyl Azepan 2 One and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For the target compound, 1-(2-amino-2-phenylethyl)azepan-2-one, the primary strategic disconnections focus on the key C-N bonds, leveraging known and reliable chemical transformations.
A logical primary disconnection is the bond between the nitrogen atom of the azepan-2-one (B1668282) ring and the ethyl side chain. This C-N bond disconnection suggests an alkylation of azepan-2-one with a suitable 2-amino-2-phenylethyl derivative, or a reductive amination approach. This leads to two key synthons: the azepan-2-one anion (or its equivalent) and a synthon corresponding to the 2-amino-2-phenylethyl cation.
Further retrosynthetic analysis of the azepan-2-one ring, a seven-membered lactam, points towards a cyclic ketone precursor via the well-established Beckmann rearrangement. This disconnection breaks the amide bond within the ring, leading to cyclohexanone (B45756) oxime, which in turn can be derived from cyclohexanone.
The 2-amino-2-phenylethyl side chain can be disconnected at the C-C bond between the phenyl group and the ethyl backbone, suggesting a Friedel-Crafts type reaction or the use of an organometallic phenyl reagent. Alternatively, and more strategically for stereocontrol, disconnection of the C-N bond of the amino group leads to a chiral α-hydroxy acid or a related precursor, which can be synthesized via asymmetric methods.
A summary of the key retrosynthetic disconnections is presented below:
| Target Molecule | Disconnection Strategy | Key Synthons/Precursors |
| This compound | C(ring)-N(side chain) bond | Azepan-2-one, 2-halo-1-phenylethanamine |
| Azepan-2-one | Intramolecular amide bond (Beckmann) | Cyclohexanone oxime |
| Cyclohexanone oxime | C=N bond | Cyclohexanone |
| 2-amino-2-phenylethylamine | C-N bond | Chiral 2-azido-2-phenylethanol |
Established and Novel Approaches for Azepan-2-one Ring Construction
The construction of the seven-membered azepan-2-one (ε-caprolactam) ring is a well-established industrial process, yet the development of milder and more versatile methods remains an active area of research, particularly for the synthesis of substituted analogues.
The Beckmann rearrangement is a classic and widely used method for the synthesis of amides and lactams from oximes. researchgate.netwikipedia.org The industrial production of ε-caprolactam, the monomer for Nylon-6, relies on the acid-catalyzed Beckmann rearrangement of cyclohexanone oxime. researchgate.net The reaction is typically promoted by strong acids like sulfuric acid or polyphosphoric acid. wikipedia.org
The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group, leading to a nitrilium ion intermediate. Subsequent hydrolysis yields the lactam.
Modern Variants of the Beckmann Rearrangement:
While effective, the classical Beckmann rearrangement often requires harsh conditions. Modern variants have focused on the use of milder reagents and catalysts to improve the reaction's scope and functional group tolerance. organic-chemistry.org
| Catalyst/Reagent | Conditions | Advantages |
| Cyanuric chloride/ZnCl₂ | Refluxing acetonitrile | Catalytic, milder than strong acids. wikipedia.org |
| Triphosphazene catalyst | Organic solvent | Efficient for ketoximes to lactams. organic-chemistry.org |
| Boronic acid/Perfluoropinacol | Ambient conditions | True organocatalytic system. organic-chemistry.org |
| Visible-light-driven Vilsmeier-Haack reagent generation | Mild conditions | Photoredox-catalyzed approach. organic-chemistry.org |
| Dichloroimidazolidinedione | Mild conditions | Activated Beckmann rearrangement. organic-chemistry.org |
These modern methodologies offer significant advantages, including improved yields for sensitive substrates and the avoidance of corrosive and hazardous reagents.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide range of carbo- and heterocyclic rings, including seven-membered nitrogen heterocycles. uwindsor.canih.gov This reaction, catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular reaction of a diene to form a cyclic olefin and a volatile byproduct, typically ethylene. uwindsor.ca
The synthesis of azepan-2-one precursors via RCM would involve the preparation of an acyclic diene containing a nitrogen atom. For instance, a diallylamine (B93489) derivative could be subjected to RCM to form a seven-membered unsaturated lactam precursor, which could then be reduced to the saturated azepan-2-one. The efficiency of RCM for medium-sized rings can be influenced by substrate conformation and the choice of catalyst. uwindsor.ca
Key RCM Catalysts:
| Catalyst Generation | Common Name | Key Features |
| First Generation | Grubbs' Catalyst | Good activity for a range of functional groups. |
| Second Generation | Grubbs' Catalyst | Higher activity and broader substrate scope. |
| Third Generation | Grubbs' Catalyst | Fast-initiating catalyst. |
| Schrock's Catalyst | Molybdenum-based | Highly active, particularly for sterically hindered substrates. wikipedia.org |
The application of RCM provides a versatile entry to substituted azepane scaffolds that may not be readily accessible through traditional methods. researchgate.net
Beyond the Beckmann rearrangement and RCM, several other cyclization strategies have been developed for the synthesis of azepanone and related seven-membered heterocyclic scaffolds. These include:
Schmidt Reaction: This reaction involves the treatment of a ketone with hydrazoic acid in the presence of a strong acid to yield a lactam. It offers an alternative to the Beckmann rearrangement but uses a potentially explosive reagent.
Intramolecular Cyclization of Amino Acids: The cyclization of long-chain amino acids, such as 6-aminohexanoic acid, can produce azepan-2-one. This is often achieved through thermal dehydration or by using coupling reagents.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical approach to heterocyclic synthesis. rug.nl For instance, the Ugi or Passerini reactions could be adapted to generate linear precursors that can subsequently undergo cyclization to form azepanone scaffolds. rug.nlnih.gov These strategies are particularly valuable for creating libraries of diverse analogues.
Stereoselective Introduction and Control of the 2-Amino-2-phenylethyl Side Chain
The biological activity of this compound is critically dependent on the stereochemistry of the 2-amino-2-phenylethyl side chain. Therefore, the development of asymmetric synthetic routes to introduce this chiral fragment is of paramount importance.
The synthesis of enantiomerically pure 2-amino-2-phenylethyl derivatives can be achieved through several established and emerging asymmetric methodologies.
Resolution of Racemic Mixtures: Classical resolution using chiral resolving agents, such as tartaric acid, can be employed to separate the enantiomers of a racemic mixture of 2-amino-2-phenylethanol (B122105) or a related precursor.
Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as phenylglycine or other chiral amino acids, the desired stereocenter can be incorporated into the side chain.
Asymmetric Catalysis: This is the most modern and efficient approach. Several catalytic asymmetric reactions can be utilized:
Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable enamine or imine precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) can provide the chiral amine with high enantioselectivity.
Asymmetric Amination: The direct asymmetric amination of a prochiral enolate or the asymmetric hydroamination of a styrene (B11656) derivative can install the amino group stereoselectively.
Asymmetric Epoxidation and Ring-Opening: The asymmetric epoxidation of styrene (e.g., using the Sharpless or Jacobsen epoxidation) followed by regioselective ring-opening of the resulting chiral epoxide with an amine source is a powerful and well-established method for the synthesis of chiral 2-amino-2-phenylethanols. researchgate.net
A comparative table of asymmetric strategies is provided below:
| Asymmetric Strategy | Key Features | Typical Enantioselectivity |
| Classical Resolution | Well-established, but can be low yielding. | N/A |
| Chiral Pool Synthesis | Utilizes naturally occurring chirality. | High |
| Asymmetric Hydrogenation | High efficiency and atom economy. | Often >95% ee |
| Asymmetric Amination | Direct introduction of the amino group. | Variable, can be high |
| Asymmetric Epoxidation/Ring-Opening | Versatile and reliable for amino alcohol synthesis. researchgate.net | Often >99% ee |
The choice of synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the required enantiomeric purity of the final product.
Diastereoselective Strategies for Coupling and Functionalization
Achieving diastereoselectivity is critical when coupling the chiral 2-amino-2-phenylethyl side chain with the azepan-2-one ring, as this junction creates a new stereocenter relative to the existing one on the phenyl-bearing carbon. The choice of strategy depends on the nature of the precursors and the desired diastereomer.
One effective method is the diastereoselective reductive amination of a ketone precursor with a chiral amine. For instance, the reaction of a β-keto ester attached to the lactam nitrogen with a chiral amine like (R)- or (S)-1-phenylethylamine can proceed with high diastereoselectivity, influenced by the steric bulk of the reagents and the reaction conditions.
Another powerful approach involves the conjugate addition of a chiral amine to an α,β-unsaturated lactam. The inherent chirality of the amine or the use of a chiral catalyst can direct the addition to one face of the double bond, establishing the desired stereochemistry at the β-position. Diastereoselective conjugate addition (DCA) reactions are a useful method for performing asymmetric conjugate additions, often providing the 1,4-addition product in high yield and diastereoselectivity. nih.gov
Furthermore, diastereoselectivity can be induced by a pre-existing chiral center within the lactam ring itself. If a chiral, substituted azepan-2-one is used as a starting material, its stereocenter can direct the approach of the incoming nucleophile or electrophile during N-alkylation or subsequent functionalization steps. For example, the alkylation of an enolate derived from a chiral lactam can show high diastereoselectivity. A concise, stereoselective synthesis of α-substituted γ-lactams has been reported where scaffolds possessing an Evans' chiral auxiliary were successfully alkylated with different electrophiles to yield α-substituted γ-lactams with reasonable diastereoselectivities. nih.gov
A practical diastereoselective synthesis of (-)-bestatin was achieved via the diastereoselective addition of nitromethane (B149229) to a Boc-protected phenylalanine aldehyde. nih.gov This nitroaldol reaction, followed by protection and subsequent transformations, yielded the target with a diastereomeric ratio greater than 16:1, highlighting the power of substrate-controlled diastereoselection. nih.gov Such a strategy could be adapted by coupling a suitably functionalized phenylacetaldehyde (B1677652) derivative with the azepan-2-one nitrogen, followed by diastereoselective introduction of the amino group.
Table 1: Comparison of Diastereoselective Strategies
| Strategy | Description | Key Reaction | Controlling Element | Potential Diastereomeric Ratio |
|---|---|---|---|---|
| Substrate-Controlled Alkylation | Alkylation of an enolate derived from a chiral lactam precursor. | Enolate Alkylation | Existing stereocenter on lactam ring | Moderate to High |
| Reagent-Controlled Reductive Amination | Reaction of a keto-lactam with a chiral amine, followed by reduction. | Reductive Amination | Chirality of the amine reagent | Variable to High |
| Asymmetric Conjugate Addition | Addition of a nucleophile to an α,β-unsaturated lactam using a chiral catalyst or substrate. | Michael/Conjugate Addition | Chiral catalyst or substrate | High to Excellent nih.gov |
| Nitroaldol (Henry) Reaction | Addition of a nitroalkane to a chiral aldehyde precursor, establishing stereocenters for the side chain. | Nitroaldol Reaction | Chirality of the aldehyde | High to Excellent nih.gov |
Chiral Auxiliary Approaches in Related Lactam Systems
When substrate or reagent control is insufficient, chiral auxiliaries offer a robust and predictable method for inducing stereoselectivity. A chiral auxiliary is a stoichiometric, enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. nih.gov
A prominent example is the use of Evans' oxazolidinone auxiliaries . nih.gov In this approach, an acyl derivative of the auxiliary is created. The steric hindrance provided by the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) effectively blocks one face of the corresponding enolate, forcing an incoming electrophile to attack from the opposite face with high diastereoselectivity. This strategy has been successfully applied to the stereoselective synthesis of α-substituted γ-lactams. nih.gov A similar strategy could be envisioned where azepan-2-one is N-acylated with a chiral oxazolidinone, followed by diastereoselective α-functionalization and subsequent elaboration to the target side chain.
Other notable chiral auxiliaries used in asymmetric synthesis include:
Oppolzer's sultams: These are derived from (+) or (-)-camphor-10-sulfonyl chloride. They are known for their high directing ability in various reactions, including conjugate additions, and the products are often crystalline, which facilitates purification by recrystallization. nih.gov
D-Mannitol-derived oxazolidin-2-ones: These have been used for highly diastereoselective alkylation reactions and in Staudinger-type β-lactam syntheses. researchgate.net
2,5-Disubstituted Pyrrolidines: These have been developed as effective chiral auxiliaries in asymmetric radical reactions. acs.org
Table 2: Examples of Chiral Auxiliaries in Lactam Synthesis
| Chiral Auxiliary | Key Application/Reaction Type | Related Lactam System | Reference |
|---|---|---|---|
| Evans' Oxazolidinones | Stereoselective α-alkylation of N-acyl derivatives | γ-Lactams | nih.gov |
| Oppolzer's Camphorsultam | Diastereoselective conjugate addition with Grignard reagents | α,β-Unsaturated Amides | nih.gov |
| D-Mannitol-derived Oxazolidin-2-one | Diastereoselective Staudinger-type [2+2] cycloaddition | β-Lactams | researchgate.net |
| Quinine-derived Urea | Asymmetric epoxidation/domino ring-opening cyclization | Piperazin-2-ones, Morpholin-2-ones | nih.gov |
Synthesis of Key Precursors and Advanced Intermediates
The construction of this compound relies on the efficient synthesis of its two key building blocks: the azepan-2-one ring and the 1-phenyl-1,2-ethanediamine side chain.
Synthesis of the Azepan-2-one Moiety: Azepan-2-one, commonly known as ε-caprolactam, is an industrial chemical primarily synthesized via the Beckmann rearrangement of cyclohexanone oxime. For laboratory and derivatization purposes, various substituted azepan-2-ones can be prepared. Methods include ring-expansion reactions of smaller rings, such as the reaction of dihalocarbene species with N-Boc-1,2,3,4-tetrahydropyridines, which after ring-opening can yield functionalized azepanes. rsc.orgresearchgate.net Novel azepan-2-one derivatives have also been synthesized for various applications, indicating a versatile chemistry for this scaffold. nih.govresearchgate.net
Synthesis of the 2-Amino-2-phenylethylamine Side Chain: The chiral 1,2-diamine side chain is a critical precursor. The 2-phenethylamine scaffold is a well-known motif in medicinal chemistry. nih.gov Enantiomerically pure versions of this diamine can be synthesized through several routes:
From Phenylglycine: Chiral phenylglycine can be reduced to the corresponding amino alcohol (phenylglycinol), which can then be converted to the diamine. This often involves activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine equivalent (e.g., azide (B81097) followed by reduction, or ammonia).
Asymmetric Amination: The asymmetric hydroamination of styrene or the asymmetric aminohydroxylation of styrene can yield chiral amino alcohol precursors that are then converted to the diamine.
Resolution: A racemic mixture of the diamine can be synthesized and then resolved into its constituent enantiomers using a chiral resolving agent, such as tartaric acid or a chiral acid, to form diastereomeric salts that can be separated by crystallization.
From Aziridines: The ring-opening of chiral N-activated (aziridin-2-yl)methylphosphonates with nitrogen nucleophiles provides a route to enantiomerically enriched diamino derivatives. mdpi.com
A general approach for synthesizing enantiomerically pure binaphthyl diamines involves a diastereoselective rearrangement, showcasing advanced methods for creating chiral diamines. researchgate.net
Considerations for Scalable and Sustainable Synthetic Protocols
Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact.
Scalability: A scalable synthesis should avoid chromatographic purifications, cryogenic conditions, and hazardous reagents where possible. researchgate.net Reactions that are "telescoped," where multiple steps are performed in a single reactor without isolating intermediates, are highly desirable as they reduce waste and handling time. researchgate.net For the synthesis of this compound, a scalable route might favor a robust coupling method like reductive amination over multi-step sequences involving protecting groups and chiral auxiliaries. The development of a kilogram-scale synthesis of a γ-secretase modulator highlighted the importance of a four-reaction telescope process and selective alkylation to enable large-scale delivery. researchgate.net
Sustainability and Green Chemistry: Sustainable protocols aim to minimize environmental impact by adhering to the principles of green chemistry. Key considerations include:
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Tandem or domino reactions are excellent for this purpose. nih.gov
Catalysis: Using catalytic reagents (especially heterogeneous catalysts that are easily recovered) in place of stoichiometric ones reduces waste. researchgate.net For instance, catalytic hydrogenation for reductive amination is preferable to using stoichiometric borohydride (B1222165) reagents.
Solvent Choice: Minimizing solvent use or replacing hazardous solvents with greener alternatives (e.g., water, ethanol, or supercritical CO₂) is crucial.
Continuous Flow Chemistry: Performing reactions in continuous flow reactors rather than in large batches can offer significant advantages in safety, efficiency, and scalability. researchgate.net Flow chemistry allows for precise control over reaction parameters (temperature, pressure, mixing) and can enable the use of hazardous intermediates in a more controlled manner. A continuous flow protocol was developed for the synthesis of methyl ketones via alkyne hydration, demonstrating significant practical and sustainable advantages. researchgate.net
Table 3: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Often requires re-optimization; safety issues with large volumes. | Easier to scale by running the system for longer ("scale-out"). researchgate.net |
| Safety | Higher risk due to large quantities of reagents and potential for thermal runaway. | Improved safety due to small reactor volumes and excellent heat transfer. researchgate.net |
| Process Control | Difficult to precisely control temperature and mixing in large vessels. | Precise control over temperature, pressure, and residence time. |
| Efficiency & Yield | Can be lower due to side reactions and mass transfer limitations. | Often higher yields and purity due to superior process control. researchgate.net |
| Integration | Telescoping steps can be challenging. | Well-suited for multi-step, telescoped processes with integrated purification. researchgate.net |
Molecular Structure Elucidation and Conformational Analysis
High-Resolution Spectroscopic Techniques for Definitive Structural Assignment
High-resolution spectroscopic techniques are indispensable for the initial confirmation of the molecular structure of 1-(2-amino-2-phenylethyl)azepan-2-one, providing detailed information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structural details of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive analysis.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the phenyl group, the ethyl chain, and the azepan-2-one (B1668282) ring. The aromatic protons would likely appear in the range of 7.2-7.5 ppm. The methine proton on the chiral center of the phenylethyl moiety (CH-NH₂) would be a key signal, with its chemical shift and coupling constants providing information about its neighboring protons. The diastereotopic methylene (B1212753) protons of the ethyl group and the various methylene groups of the azepan-2-one ring would exhibit complex splitting patterns, offering insights into their spatial relationships.
¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon environments. The carbonyl carbon of the lactam ring would be expected to resonate at a characteristic downfield shift (around 170-180 ppm). The aromatic carbons and the carbons of the aliphatic portions of the molecule would have distinct chemical shifts, confirming the carbon skeleton.
Advanced NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These correlations are crucial for the unambiguous assignment of all proton and carbon signals. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, which is vital for determining the relative stereochemistry and preferred conformations in solution. researchgate.net
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Expected) |
| 7.20-7.45 | m | 5H | Phenyl protons |
| 4.15 | t | 1H | Methine proton (CH-NH₂) |
| 3.20-3.40 | m | 2H | Methylene protons (N-CH₂) |
| 2.80-3.00 | m | 2H | Methylene protons (CH₂-C=O) |
| 1.50-1.80 | m | 6H | Methylene protons of azepane ring |
| 1.90 | s | 2H | Amine protons (NH₂) |
Note: This table is illustrative and presents expected chemical shift ranges. Actual values would be determined experimentally.
High-Resolution Mass Spectrometry (HRMS) is critical for validating the molecular formula of this compound, which is C₁₄H₂₀N₂O. mdpi.com By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the elemental composition with a high degree of confidence.
In a typical ESI-MS (Electrospray Ionization Mass Spectrometry) experiment conducted in positive ion mode, the compound would be expected to be observed as the protonated molecule, [M+H]⁺, with a calculated m/z of 233.1648. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would provide further structural confirmation. Common fragmentation pathways for phenethylamine (B48288) derivatives involve cleavage of the C-C bond adjacent to the phenyl group and the C-N bond. bohrium.comacs.orgnih.gov For instance, a characteristic fragment would likely correspond to the loss of the azepan-2-one moiety, resulting in a phenylethylamine fragment ion.
Expected Fragmentation Pattern in ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 233.16 | 120.08 | 113.08 | [C₈H₁₀N]⁺ (phenylethylamine fragment) |
| 233.16 | 105.07 | 128.09 | [C₇H₇N]⁺ (loss of ethylamine) |
| 233.16 | 91.05 | 142.11 | [C₇H₇]⁺ (tropylium ion) |
Note: This table represents a hypothetical fragmentation pattern based on known fragmentation of similar structures.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional molecular structure in the solid state. wikipedia.org For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsional angles. rsc.org This technique would also unequivocally establish the relative stereochemistry of the chiral centers and provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. acs.orgnih.gov The crystal structure would show the precise conformation of the seven-membered azepan-2-one ring and the orientation of the phenylethyl substituent.
Detailed Conformational Analysis of the Azepan-2-one Ring and Phenylethyl Moiety
The phenylethyl moiety also possesses conformational freedom due to rotation around the C-C and C-N single bonds. The spatial arrangement of the phenyl group relative to the azepan-2-one ring would be determined by a combination of steric and electronic factors. Conformational analysis, supported by computational modeling, would be necessary to identify the low-energy conformers and understand the rotational barriers.
Absolute and Relative Stereochemical Assignment of Chiral Centers
This compound possesses a chiral center at the benzylic carbon of the phenylethyl group. The determination of the absolute and relative stereochemistry at this center is crucial.
X-ray crystallography of a single enantiomer or a diastereomeric salt is the gold standard for determining the absolute configuration. researchgate.net In the absence of a crystal structure, chiroptical methods such as Circular Dichroism (CD) spectroscopy can be employed. The experimental CD spectrum can be compared with a theoretically calculated spectrum for a known absolute configuration to make an assignment.
NMR spectroscopy can also provide clues about the relative stereochemistry, particularly through the analysis of nuclear Overhauser effects (NOEs) which indicate through-space proximity between different parts of the molecule. The use of chiral shift reagents in NMR can also help to distinguish between enantiomers and provide information about their structure. researchgate.net
Computational Chemistry and Theoretical Investigations of the Compound
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability and reactivity.
Density Functional Theory (DFT) is a robust method for calculating the ground-state electronic structure of molecules. By optimizing the molecular geometry, DFT can predict stable conformations and provide key energetic data. For 1-(2-amino-2-phenylethyl)azepan-2-one, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311G++(d,p), would be performed to find the lowest energy arrangement of its atoms. mdpi.com
The optimization process would yield precise bond lengths, bond angles, and dihedral angles. For instance, the amide bond within the azepan-2-one (B1668282) (caprolactam) ring is of particular interest, as its length and planarity influence the ring's conformation and the carbonyl group's reactivity. In a related DFT study on a cocrystal containing ε-caprolactam, hydrogen bonding significantly influenced the local geometry. mdpi.com Similar interactions would be expected for the title compound, particularly involving the primary amine and the carbonyl oxygen.
An illustrative table of optimized geometric parameters that one might expect from a DFT calculation on this compound is presented below.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | N (amide) | C (carbonyl) | - | - | 1.35 |
| C (carbonyl) | O (carbonyl) | - | - | 1.24 | |
| N (amide) | C (ethyl) | - | - | 1.46 | |
| C (chiral) | N (amine) | - | - | 1.47 | |
| **Bond Angle (°) ** | C (ethyl) | N (amide) | C (carbonyl) | - | 121.5 |
| O (carbonyl) | C (carbonyl) | N (amide) | - | 124.0 | |
| Dihedral Angle (°) | H | N (amine) | C (chiral) | C (phenyl) | 60.0 |
| C (carbonyl) | N (amide) | C (ethyl) | C (chiral) | 175.0 | |
| Note: These values are illustrative and based on typical parameters for similar functional groups. |
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com
For this compound, the HOMO is expected to be localized primarily on the phenylethylamine portion, specifically the lone pair of the primary amine and the π-system of the phenyl ring, which are electron-rich centers. The LUMO would likely be centered on the caprolactam ring, particularly around the antibonding π* orbital of the carbonyl group, which is an electron-deficient site. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org Computational methods can precisely calculate these orbital energies and visualize their spatial distribution. bhu.ac.in
| Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |
| HOMO | -5.8 | Phenyl Ring / Amino Group | Nucleophilic / Electron Donor |
| LUMO | -0.5 | Carbonyl Group (C=O) | Electrophilic / Electron Acceptor |
| HOMO-LUMO Gap | 5.3 | - | Indicator of Kinetic Stability |
| Note: These energy values are illustrative examples derived from similar aromatic and amide-containing compounds. |
Molecular Dynamics Simulations for Conformational Landscape Exploration
A molecule as flexible as this compound, with multiple rotatable single bonds and a seven-membered ring, can exist in numerous conformations. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. This technique allows for the exploration of the molecule's conformational landscape, identifying low-energy, stable conformers and the pathways for interconversion between them.
An MD simulation would reveal the preferred orientations of the phenyl group relative to the caprolactam ring and the dynamics of the seven-membered ring itself, which can adopt various chair and boat-like conformations. Furthermore, simulations in a solvent like water would show how intermolecular hydrogen bonds with the solvent affect the conformational preferences of the solute's amine and carbonyl groups. Such studies on related phenylethylamines have been used to understand their interactions with biological targets. nih.govnih.govkoreascience.kr
Mechanistic Insights into Reaction Pathways via Transition State Modeling
Theoretical chemistry can be used to map out the entire energy profile of a chemical reaction, including the high-energy "point of no return" known as the transition state. mit.edu Transition state theory (TST) is a foundational concept for understanding reaction rates. wikipedia.org By locating the transition state structure for a proposed reaction and calculating its energy relative to the reactants, chemists can determine the activation energy barrier, which is the primary determinant of the reaction rate.
For this compound, one could model reactions such as the hydrolysis of the amide bond in the caprolactam ring. Computational modeling could compare, for example, an acid-catalyzed versus a base-catalyzed mechanism. This would involve calculating the structures and energies of all reactants, intermediates, transition states, and products. Studies on the hydrolysis and enzymatic reactions of β-lactams have successfully used such models to elucidate detailed mechanisms, and similar principles would apply here. nih.govacs.org
Computational Prediction of Structure-Reactivity Relationships (SRR)
Structure-Reactivity Relationships (SRR), often quantified in Quantitative Structure-Activity Relationship (QSAR) models, correlate a molecule's structural or electronic features with its observed reactivity or biological activity. nih.gov Computational chemistry is essential for generating the "descriptors" used in these models. For a series of derivatives of this compound, one could calculate descriptors such as:
Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific dihedral angles.
Topological Descriptors: Indices that describe molecular branching and connectivity.
By systematically changing substituents on the phenyl ring (e.g., adding electron-withdrawing or electron-donating groups), a computational study could predict how these modifications affect the molecule's properties. For instance, adding an electron-withdrawing group like a nitro group to the phenyl ring would be predicted to lower the energy of the HOMO and increase the acidity of the amine's protons. Such analyses are common for phenylethylamine derivatives to predict their interactions with biological receptors. nih.govbiomolther.orgbiomolther.org
Chemical Transformations and Derivatization Strategies
Modifications and Functionalization of the Azepan-2-one (B1668282) Lactam Ring
N-Alkylation and Acylation Reactions on the Azepan-2-one Nitrogen
While the nitrogen of the azepan-2-one ring in the parent compound is already substituted, further reactions at this position are conceptually challenging without prior cleavage of the existing N-C bond. However, in related N-unsubstituted or N-acylatable lactam systems, these reactions are fundamental. For instance, N-acylation of lactams is a known method for kinetic resolution, often employing amidine-based catalysts to achieve enantioselectivity. researchgate.net Similarly, N-alkylation of related heterocyclic systems like 2-aminobenzothiazoles has been explored to generate novel bioactive compounds. nih.gov In the context of 1-(2-amino-2-phenylethyl)azepan-2-one, these transformations would necessitate a synthetic route that modifies the lactam nitrogen before the introduction of the 2-amino-2-phenylethyl side chain.
Ring-Opening Polymerization and Related Transformations for Material Science Applications
The azepan-2-one ring, also known as ε-caprolactam, is the monomer for Nylon 6. This is achieved through ring-opening polymerization (ROP). researchgate.netnih.gov The polymerization process involves heating caprolactam to approximately 533 K in an inert atmosphere, which causes the ring to break and polymerize into Polyamide 6. researchgate.net
The presence of a bulky N-substituent, such as the 2-amino-2-phenylethyl group, significantly influences the polymerizability of the lactam. N-substituted caprolactam derivatives can alter the equilibrium between the monomeric ring form and the open-chain polymer. semanticscholar.org For many N-substituted derivatives, the equilibrium shifts strongly toward the ring form, making polymerization difficult under standard conditions. semanticscholar.org However, recent advances in designer lactam monomers and polymerization techniques, including anionic ROP (AROP), are expanding the possibilities for creating functional polyamides for applications in material science and biomedicine. nih.govnih.govrsc.org
Table 1: Overview of Azepan-2-one Ring Transformations
| Transformation Type | Description | Key Considerations for this compound | Potential Application |
|---|---|---|---|
| N-Alkylation/Acylation | Introduction of alkyl or acyl groups onto the lactam nitrogen. | The nitrogen is already substituted; this reaction would be part of a synthetic route, not a direct modification. | Synthesis of novel derivatives with tailored properties. |
| Ring-Opening Polymerization (ROP) | Polymerization of the lactam monomer to form a polyamide. | The bulky N-substituent is expected to hinder polymerization. semanticscholar.org | Development of functional polyamides for material science. nih.gov |
Selective Substitutions on the Seven-Membered Ring Carbon Atoms
Functionalization of the carbon atoms within the caprolactam ring is less common than reactions involving the nitrogen atom. However, strategies for the synthesis of ε-caprolactam derivatives with substituents on the ring have been developed. These methods often involve multi-step synthetic pathways starting from different precursors rather than direct substitution on the pre-formed ring. For example, novel strategies include photochemical dearomative ring expansion of nitroarenes to form substituted azepines, which can then be converted to caprolactam derivatives. researchgate.net
Reactivity and Derivatization of the 2-Amino-2-phenylethyl Side Chain
The side chain offers two reactive sites: the primary amine and the phenyl ring. These functional groups are readily accessible for a variety of chemical transformations.
Amine-Based Reactions (e.g., acylation, amidation, reductive amination)
The primary amine of the 2-amino-2-phenylethyl side chain is a versatile functional group for derivatization.
Acylation/Amidation: Primary amines readily undergo acylation with reagents like acyl chlorides, anhydrides, or carboxylic acids (often with coupling agents) to form amides. youtube.comthermofisher.com This reaction is highly efficient and can be performed chemoselectively in the presence of other functional groups. nih.govacs.org For example, potassium acyltrifluoroborates have been used for the chemoselective acylation of primary amines in aqueous conditions. nih.govacs.org
Reductive Amination: This powerful reaction allows for the N-alkylation of the primary amine. organic-chemistry.orgmasterorganicchemistry.com The amine is reacted with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to a secondary amine using a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. organic-chemistry.orgmasterorganicchemistry.com This one-pot procedure is highly versatile for introducing a wide variety of alkyl groups onto the nitrogen atom and avoids the over-alkylation problems associated with direct alkylation using alkyl halides. masterorganicchemistry.comwikipedia.org This method has been successfully applied to a broad scope of ketones and aldehydes, including those in pharmaceuticals and bioactive compounds. nih.gov
Table 2: Common Amine-Based Derivatizations
| Reaction | Reagents | Product | Key Features |
|---|---|---|---|
| Acylation | Acyl chloride, anhydride, or carboxylic acid + coupling agent | Amide | Generally high-yielding and chemoselective. nih.govacs.org |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH3CN, NaBH(OAc)3) | Secondary Amine | Versatile for installing diverse alkyl groups; avoids over-alkylation. masterorganicchemistry.comwikipedia.org |
Aromatic Functionalization of the Phenyl Ring (e.g., electrophilic substitution, cross-coupling)
The phenyl group of the side chain can undergo reactions typical of aromatic rings.
Electrophilic Aromatic Substitution (SEAr): This class of reactions involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The 2-aminoethyl substituent is an activating, ortho-, para-directing group. Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be directed to the positions ortho and para to the point of attachment. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings. nih.govmdpi.com To perform these reactions, the phenyl ring would first need to be functionalized with a halide or triflate to act as the electrophilic partner. Subsequent coupling with various partners, such as boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or alkynes (Sonogashira coupling), could then be performed. nih.govmdpi.comresearchgate.net These methods offer a modular approach to introduce a vast array of substituents onto the phenyl ring. Recent developments have expanded the scope of these reactions to include a wider range of substrates and catalysts, including those based on earth-abundant metals. nih.govmdpi.com
Synthesis of Chemically Diversified Analogues for Scaffold Exploration
The generation of a library of analogues based on the this compound core can be systematically approached by modifying its three key structural components: the azepan-2-one ring, the phenyl group, and the ethylamine backbone. A plausible synthetic strategy for the parent compound involves the N-alkylation of azepan-2-one with a protected 2-amino-2-phenylethyl halide, followed by deprotection of the amino group. Building upon this core synthesis, a variety of derivatization strategies can be employed.
Modification of the Azepan-2-one Ring
The seven-membered lactam ring offers several positions for substitution, allowing for the introduction of diverse functional groups to probe the steric and electronic requirements of potential biological targets. nih.govnih.govrwth-aachen.demanchester.ac.uk Methodologies for the synthesis of functionalized azepanes are continuously being developed, providing a toolbox for creating analogues with modifications on the lactam ring. nih.govnih.govrwth-aachen.demanchester.ac.uk
One approach involves the use of pre-functionalized azepan-2-one building blocks in the initial N-alkylation step. For instance, azepan-2-ones with alkyl or aryl substituents at the C3 to C7 positions can be synthesized through various organic reactions, such as ring-closing metathesis or the Beckmann rearrangement of substituted cyclohexanones. These substituted lactams can then be coupled with the 2-amino-2-phenylethyl side chain.
Alternatively, post-synthetic modification of the azepan-2-one ring of the parent compound can be explored. While challenging due to the relative inertness of the methylene (B1212753) groups, modern C-H activation methodologies could potentially be employed to introduce functionality at specific positions.
A recent strategy to prepare complex and polysubstituted azepanes involves the photochemical dearomative ring expansion of nitroarenes. nih.govrwth-aachen.demanchester.ac.uk This method transforms a six-membered nitroarene into a seven-membered ring system, which can then be further functionalized. nih.govrwth-aachen.demanchester.ac.uk
Derivatization of the Phenyl Ring
The phenyl ring of the 2-phenylethylamine moiety is a prime target for derivatization to explore the impact of electronic and steric factors on biological activity. A wide array of substituted 2-phenylethylamine precursors can be synthesized and utilized in the coupling reaction with azepan-2-one.
Standard electrophilic aromatic substitution reactions on commercially available phenylacetic acid or benzaldehyde derivatives can be used to introduce a variety of substituents, such as halogens, alkyl, alkoxy, nitro, and cyano groups, at the ortho, meta, and para positions. These functionalized precursors can then be converted to the corresponding 2-amino-2-phenylethyl halides or other suitable electrophiles for the N-alkylation of azepan-2-one.
The following table illustrates a representative set of virtual analogues with modifications on the phenyl ring and the potential synthetic precursors.
| Analogue | Substitution on Phenyl Ring | Potential Precursor |
|---|---|---|
| 1-(2-amino-2-(4-chlorophenyl)ethyl)azepan-2-one | 4-Chloro | 2-Amino-2-(4-chlorophenyl)ethanol |
| 1-(2-amino-2-(4-methoxyphenyl)ethyl)azepan-2-one | 4-Methoxy | 4-Methoxy-phenylglycine |
| 1-(2-amino-2-(3-nitrophenyl)ethyl)azepan-2-one | 3-Nitro | 3-Nitrobenzaldehyde |
| 1-(2-amino-2-(p-tolyl)ethyl)azepan-2-one | 4-Methyl | 4-Methylphenylacetic acid |
Modification of the Ethylamine Backbone
The ethylamine linker provides further opportunities for diversification. Modifications can include substitution at the benzylic carbon (C2 of the ethylamine chain) and N-alkylation or acylation of the primary amino group.
Introducing alkyl groups at the benzylic carbon can provide valuable SAR data regarding the steric tolerance around this position. acs.orgnih.gov The synthesis of such analogues can be achieved by starting from appropriately substituted propiophenone derivatives. For example, the synthesis of 1-alkyl-2-phenylethylamine derivatives has been reported, which can then be coupled with azepan-2-one. acs.orgnih.gov
The primary amino group is a key functional handle for a wide range of chemical transformations. N-alkylation, N-acylation, and N-sulfonylation are common strategies to introduce diverse substituents and modulate the basicity and lipophilicity of the molecule. For instance, the synthesis of N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride and its derivatives has been explored to discover σ1 ligands, showcasing the importance of N-substitution. acs.orgnih.gov
The following table presents a selection of virtual analogues with modifications to the amino group.
| Analogue | Modification of Amino Group | Reaction Type |
|---|---|---|
| N-(2-(azepan-2-on-1-yl)-1-phenylethyl)acetamide | N-Acetyl | Acylation |
| 1-(2-(methylamino)-2-phenylethyl)azepan-2-one | N-Methyl | Reductive Amination |
| N-(2-(azepan-2-on-1-yl)-1-phenylethyl)benzenesulfonamide | N-Benzenesulfonyl | Sulfonylation |
| 1-(2-(benzylamino)-2-phenylethyl)azepan-2-one | N-Benzyl | Reductive Amination |
The systematic synthesis and evaluation of these chemically diversified analogues are crucial for mapping the SAR of the this compound scaffold. The insights gained from such studies can guide the design of future generations of molecules with optimized properties for specific biological applications.
Mechanistic Studies of Chemical Reactions Involving 1 2 Amino 2 Phenylethyl Azepan 2 One
Kinetic and Thermodynamic Parameters of Synthetic Steps
Currently, there is no available data in the scientific literature detailing the kinetic and thermodynamic parameters for the synthesis of 1-(2-amino-2-phenylethyl)azepan-2-one. Investigations into the rate constants, activation energies, and the influence of temperature and concentration on the reaction rates have not been reported. Similarly, thermodynamic data such as enthalpy, entropy, and Gibbs free energy changes associated with its formation are not documented.
Role of Catalysis in Reaction Efficiency and Selectivity
The role of catalysis in the synthesis of this compound remains an unexplored area of research. There are no published studies on the use of catalysts to improve the efficiency or selectivity of its formation. While catalytic processes are extensively used for the synthesis of related structures, such as the palladium-catalyzed amination for the formation of C-N bonds or the use of enzymes for stereoselective synthesis, their specific application to this compound has not been described.
Elucidation of Reaction Mechanisms at a Molecular Level
A molecular-level elucidation of the reaction mechanisms involving this compound is not available in the current body of scientific knowledge. Mechanistic studies, which would involve the identification of reaction intermediates, transition states, and the sequence of bond-making and bond-breaking events, have not been published. Computational and experimental studies that could provide such insights are yet to be conducted or reported.
Applications As a Versatile Chemical Scaffold and Synthetic Building Block
Utility in the Construction of Complex Organic Architectures
The foundational structure of 1-(2-amino-2-phenylethyl)azepan-2-one offers multiple reactive sites, rendering it a potentially useful scaffold for building intricate organic molecules. The primary amine provides a nucleophilic center for a variety of chemical transformations, including acylation, alkylation, and reductive amination. These reactions allow for the introduction of diverse functional groups and the extension of the molecular framework.
Furthermore, the lactam ring contains an amide bond that can be hydrolyzed to yield an amino acid derivative, which can then be used in peptide synthesis or other condensation reactions. The phenyl group can be subjected to electrophilic aromatic substitution to introduce substituents on the aromatic ring, further diversifying the molecular architecture. The strategic manipulation of these reactive sites could enable the synthesis of complex polycyclic or acyclic structures with potential applications in medicinal chemistry and materials science.
Design of Novel Ring Systems Incorporating the Azepan-2-one (B1668282) and Phenylethylamine Units
The inherent structure of this compound is a prime candidate for the construction of novel heterocyclic and polycyclic ring systems. Intramolecular cyclization reactions could be envisioned to create fused or bridged ring systems, leveraging the existing stereochemistry of the molecule to control the three-dimensional arrangement of the new structures.
For instance, the primary amine could react with a suitably positioned electrophile on a substituent attached to the phenyl ring to form a new heterocyclic ring. Alternatively, derivatization of the lactam nitrogen followed by an intramolecular reaction with a functional group on the phenylethyl side chain could lead to the formation of complex bicyclic or tricyclic frameworks. The design and synthesis of such novel ring systems are of significant interest in the field of drug discovery, where structural novelty often correlates with new biological activities.
Integration into Supramolecular Structures and Advanced Materials
The field of supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. The phenylethylamine and azepan-2-one components of this compound possess functionalities capable of participating in hydrogen bonding, π-π stacking, and other non-covalent interactions.
These properties suggest that the molecule or its derivatives could be used as building blocks for the construction of supramolecular assemblies such as gels, liquid crystals, or even porous crystalline materials known as metal-organic frameworks (MOFs), provided suitable coordinating groups are introduced. The chiral nature of the molecule could also be exploited to induce chirality in the resulting supramolecular structures, a property that is highly sought after in catalysis and chiral separations. Furthermore, its incorporation into polymers could lead to the development of advanced materials with tailored thermal, mechanical, or optical properties.
Development of Probes for Chemical Biology Studies (non-pharmacological)
Chemical probes are essential tools for elucidating biological processes at the molecular level. A well-designed chemical probe can be used to selectively interact with a specific biological target, allowing for its visualization, quantification, or functional modulation.
Future Research Trajectories in the Chemistry of 1 2 Amino 2 Phenylethyl Azepan 2 One
Advances in Chemo-, Regio-, and Stereoselective Synthesis
The creation of efficient and selective methods for synthesizing 1-(2-amino-2-phenylethyl)azepan-2-one and its related compounds is a primary goal of current research. scbt.com Future work is expected to concentrate on overcoming present obstacles and improving the precision of synthetic procedures.
Chemo- and Regioselectivity:
The synthesis of this compound often involves the reaction between a caprolactam derivative and a phenylglycine equivalent. A significant challenge is achieving high chemoselectivity, especially in the selective N-alkylation of the caprolactam nitrogen when other reactive functional groups are present. Upcoming research will likely investigate new protective group strategies and catalytic systems to improve this selectivity. The use of transition-metal catalysts, such as those based on palladium or copper, could enable more efficient and selective C-N bond formation under milder conditions. acs.org
Regioselectivity is crucial when dealing with substituted versions of either the caprolactam or the phenylethyl part of the molecule. Research will probably focus on directing chemical reactions to particular spots on the aromatic ring or the lactam structure. This could be achieved by using directing groups or exploring ortho-metalation techniques for site-specific changes. mdpi.com
Stereoselective Synthesis:
Due to the presence of a stereocenter, developing stereoselective synthesis methods is highly important. Future research will likely focus on catalytic asymmetric techniques to produce enantiomerically pure forms of this compound. Some promising approaches include:
Asymmetric Hydrogenation: The reduction of a suitable prochiral enamine or imine precursor using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, could offer a direct pathway to the desired enantiomer. researchgate.net
Chiral Phase-Transfer Catalysis: Employing chiral phase-transfer catalysts to control the alkylation of caprolactam with a protected 2-halo-2-phenylethylamine derivative could provide an efficient and scalable method for asymmetric synthesis. nih.gov
Enzymatic Resolutions: Biocatalysis, using enzymes like lipases or proteases, could be explored for the kinetic resolution of racemic mixtures of this compound or its synthetic intermediates. mdpi.com Recent advancements have demonstrated the power of engineered enzymes, such as myoglobin (B1173299) variants, in catalyzing intramolecular C-H amidation to produce various lactams with high yields and enantioselectivity. researchgate.netnih.gov This highlights the potential of biocatalytic strategies for the stereoselective synthesis of complex molecules. researchgate.netnih.gov
| Synthetic Strategy | Focus Area | Potential Advancement |
| Catalytic N-Alkylation | Chemoselectivity | Development of novel transition-metal catalysts for milder and more selective C-N bond formation. acs.org |
| Directed Functionalization | Regioselectivity | Utilization of directing groups and ortho-metalation for site-specific modifications. mdpi.com |
| Asymmetric Catalysis | Stereoselectivity | Application of asymmetric hydrogenation and chiral phase-transfer catalysis for enantiopure synthesis. researchgate.netnih.gov |
| Biocatalysis | Stereoselectivity | Employment of enzymatic resolutions and engineered enzymes for the separation and direct synthesis of enantiomers. mdpi.comresearchgate.netnih.gov |
Exploration of Novel Reactivity Patterns and Rearrangements
The unique combination of functional groups in this compound provides opportunities for investigating new chemical reactions and molecular rearrangements.
Future studies are likely to examine the reactivity of the lactam ring. Although lactams are generally stable, their reactivity can be altered. For instance, research into ring-opening reactions under specific catalytic conditions could lead to new linear amino acid derivatives. Conversely, ring-expansion techniques could be used to create medium-sized heterocyclic structures, which are often difficult to synthesize. rsc.org
The amino group and the adjacent chiral center also offer possibilities for new reactions. The development of new C-H activation strategies at the benzylic position could allow for the introduction of new functional groups, leading to a wide variety of derivatives. Additionally, exploring rearrangements such as the Beckmann rearrangement of a related ketoxime or other rearrangements of azepine derivatives could produce structurally complex and interesting molecular frameworks. pharmaguideline.comrsc.orgnih.gov
Development of Green and Sustainable Synthetic Methodologies
In line with the increasing focus on environmentally friendly chemical processes, a major future research direction will be the development of green and sustainable methods for synthesizing this compound. unibo.it
Key areas of focus will include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. acs.org This could involve creating catalytic addition reactions that avoid the use of stoichiometric reagents.
Use of Renewable Feedstocks: Investigating the possibility of obtaining the caprolactam or phenylglycine parts from renewable biomass sources instead of traditional petrochemicals. nih.gov
Green Solvents: Replacing common volatile organic solvents with more environmentally friendly options like water, supercritical fluids (such as CO2), or ionic liquids. rsc.org
Catalysis: Prioritizing the use of recoverable and reusable catalysts, including heterogeneous and nanocatalysts, to reduce waste and simplify product purification. ijcmas.com Flow chemistry methods are also likely to be investigated to improve efficiency and safety.
| Green Chemistry Principle | Application to Synthesis | Potential Impact |
| Atom Economy | Catalytic addition reactions | Reduced waste generation. acs.org |
| Renewable Feedstocks | Biomass-derived starting materials | Decreased reliance on fossil fuels. nih.gov |
| Green Solvents | Water, supercritical CO2, ionic liquids | Reduced environmental pollution. rsc.org |
| Catalysis | Heterogeneous and nanocatalysts, flow chemistry | Improved efficiency, reusability, and safety. ijcmas.com |
High-Throughput Synthesis and Screening for Novel Chemical Entities (non-biological properties)
To speed up the discovery of new chemical entities with potentially interesting non-biological properties, high-throughput synthesis and screening methods will be increasingly used for derivatives of this compound.
High-Throughput Synthesis:
The use of parallel synthesis techniques will allow for the quick creation of libraries of related compounds. This involves systematically changing the substituents on the aromatic ring, the caprolactam structure, and the amino group. Automation and robotic platforms will be essential for handling the large number of reactions and purifications involved.
Screening for Non-Biological Properties:
Once these libraries are created, they can be screened for various non-biological properties. This could include:
Material Science Applications: Examining the potential of these compounds as building blocks for new polymers or as ligands for creating metal-organic frameworks (MOFs). Their ability to coordinate with different metal ions could be systematically tested.
Catalysis: Screening the derivatives as potential catalysts or ligands for different organic reactions. The chiral nature of the molecule makes it a good candidate for use in asymmetric catalysis.
Sensor Technology: Investigating the ability of these compounds to act as chemosensors for detecting specific ions or molecules by observing changes in their optical or electrochemical properties.
The combination of high-throughput synthesis and screening will greatly expand the chemical possibilities based on the this compound structure, potentially leading to the discovery of new materials and catalysts with unique and valuable properties.
Q & A
Q. What are the common synthetic routes for 1-(2-amino-2-phenylethyl)azepan-2-one, and how can its purity be validated?
The synthesis typically involves alkylation of azepan-2-one with a 2-amino-2-phenylethyl halide under basic conditions. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) in toluene or DMF is often employed to enhance reactivity . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy. For example, NMR should show distinct peaks for the azepanone carbonyl (~δ 170 ppm) and the phenyl group (δ 7.2–7.4 ppm) .
Q. How is the structural conformation of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. Monoclinic crystal systems (e.g., space group ) with unit cell parameters ) provide precise bond lengths and angles . Complementary techniques include FT-IR (amide I band ~1650 cm) and high-resolution mass spectrometry (HRMS-ESI) to confirm the molecular ion peak .
Q. What preliminary assays are used to screen its biological activity?
Initial screens often include:
- Cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Neuroprotective assays in neuronal cultures under oxidative stress (HO-induced), measuring viability via lactate dehydrogenase (LDH) release .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for the aminoethyl group .
- Temperature control : Stirring at 50–60°C balances reaction speed and byproduct formation .
- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .
Q. How can contradictory results in biological activity (e.g., varying IC50 _{50}50 values across studies) be resolved?
Discrepancies may arise from:
- Assay conditions : Differences in cell passage number, serum concentration, or incubation time. Standardize protocols using CLSI guidelines .
- Compound stability : Assess degradation via LC-MS under assay conditions (pH 7.4, 37°C). Stabilize with antioxidants (e.g., ascorbic acid) if needed .
- Target selectivity : Perform kinome-wide profiling to identify off-target interactions .
Q. What computational methods are used to predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to receptors (e.g., NMDA or GABA). Key interactions include hydrogen bonds between the amino group and Asp/Glu residues .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .
Q. How does structural modification (e.g., substituent variation on the phenyl ring) alter pharmacological properties?
- Electron-withdrawing groups (e.g., -Cl, -NO) enhance receptor affinity but may reduce solubility.
- Methoxy groups improve blood-brain barrier penetration (logP < 3) but increase metabolic liability .
- Comparative studies with analogs (e.g., 1-(3-aminopropyl)azepan-2-one) show steric effects on target engagement .
Methodological Guidance
8. Designing stability studies for long-term storage:
- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 14 days. Monitor via HPLC .
- Lyophilization : Stabilize as a lyophilized powder under argon, stored at −80°C with desiccants .
9. Validating analytical methods for impurity profiling:
- ICH Q2(R1) compliance : Ensure specificity, linearity (R > 0.995), and LOQ < 0.1% for related substances .
- LC-MS/MS : Identify degradation products using fragmentation patterns (e.g., m/z 215 → 172 for deaminated byproducts) .
10. Addressing low solubility in in vitro assays:
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
- Nanoformulation : Prepare PLGA nanoparticles (150–200 nm) via solvent evaporation, achieving >80% encapsulation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
